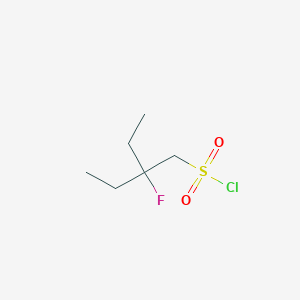
2-エチル-2-フルオロブタン-1-スルホニルクロリド
説明
2-Ethyl-2-fluorobutane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H12ClFO2S and its molecular weight is 202.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-2-fluorobutane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-2-fluorobutane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
スルファ薬の合成
2-エチル-2-フルオロブタン-1-スルホニルクロリド: は、スルファ薬の合成における重要な中間体です。これらの薬物は、スルホンアミド基を含む抗生物質の一種であり、細菌感染症の治療に使用されます。 この化合物中のスルホニルクロリド基は、アンモニアまたはアミンと反応してスルホンアミドを形成し、これがスルファ薬の有効成分になります .
腐食抑制
この化合物は、その強い酸類似体の性質により、腐食抑制に使用できます。 金属に保護層を形成し、腐食を引き起こす環境要因との反応を防ぎます .
フッ素化ポリマーの開発
2-エチル-2-フルオロブタン-1-スルホニルクロリド中のフッ素原子は、フッ素化ポリマーの製造に使用できます。 これらのポリマーは、高い化学的安定性と熱安定性などのユニークな特性を持っており、過酷な環境での使用に適しています .
界面活性剤の製造
この化合物の誘導体は、低表面張力の界面活性剤の製造に使用でき、これはさまざまな産業製品や消費者製品に不可欠です。 それらは、特に高い化学的安定性と熱安定性で知られるフッ素化界面活性剤の製造に役立ちます .
化学合成用高純度試薬
2-エチル-2-フルオロブタン-1-スルホニルクロリドは、高純度試薬として、選択性と反応性が重要な化学合成に使用できます。 その透明で淡い液体の形態は、化学研究室で多用途に使える資産となっています .
有機合成の中間体
この化合物は、特に良い脱離基が必要な反応で、有機合成の中間体として機能します。 そのスルホニルクロリド基は求核剤に対して非常に反応性が高いため、複雑な有機合成において貴重な化合物となっています .
材料科学研究
材料科学において、2-エチル-2-フルオロブタン-1-スルホニルクロリドは、フッ素の存在により、耐熱温度の上昇や難燃性の向上などの特定の特性を持つ材料の開発に貢献できます .
環境研究
フッ素化化合物の環境影響に関する研究では、2-エチル-2-フルオロブタン-1-スルホニルクロリドも利用できます。 これは、環境中のフッ素化材料の挙動や分解を研究するためのモデル化合物として役立ちます .
生化学分析
Biochemical Properties
2-Ethyl-2-fluorobutane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonyl fluorides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the generation of fluorosulfonyl radicals, which are crucial in the synthesis of diverse functionalized sulfonyl fluorides . These interactions are typically characterized by the substitution of the fluoride leaving group by nucleophiles such as amines, phenoxides, and enolates .
Cellular Effects
2-Ethyl-2-fluorobutane-1-sulfonyl chloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate fluorosulfonyl radicals can lead to modifications in cellular proteins and enzymes, thereby altering cell function . These changes can impact cell signaling pathways and gene expression, leading to varied cellular responses.
Molecular Mechanism
At the molecular level, 2-Ethyl-2-fluorobutane-1-sulfonyl chloride exerts its effects through binding interactions with biomolecules. It acts as an electrophile in palladium-catalyzed cross-coupling reactions, where the fluoride leaving group is substituted by nucleophiles . This mechanism involves enzyme inhibition or activation, depending on the specific biochemical context. The compound’s interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride can change over time. The compound is known for its stability in common organic solvents and its resistance to hydrolysis . Over extended periods, it may undergo degradation, which can affect its long-term impact on cellular function. Studies have shown that the compound remains stable at pH levels below 12, but its stability can be compromised under more extreme conditions .
Dosage Effects in Animal Models
The effects of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . High doses can result in significant alterations in cellular metabolism and gene expression, potentially leading to adverse outcomes.
Metabolic Pathways
2-Ethyl-2-fluorobutane-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into sulfonyl fluorides . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in generating fluorosulfonyl radicals is particularly noteworthy, as these radicals participate in numerous biochemical reactions .
Transport and Distribution
Within cells and tissues, 2-Ethyl-2-fluorobutane-1-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s solubility in organic solvents facilitates its distribution within the cellular environment, allowing it to reach its target sites effectively .
Subcellular Localization
The subcellular localization of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, as it interacts with various biomolecules in different subcellular environments. This localization is crucial for its role in biochemical reactions and cellular processes .
特性
IUPAC Name |
2-ethyl-2-fluorobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClFO2S/c1-3-6(8,4-2)5-11(7,9)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFGBFDLYMUNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















